molecular formula C28H38O11 B13403803 6alpha-Methyl Prednisolone 21-O-beta-D-Glucuronide

6alpha-Methyl Prednisolone 21-O-beta-D-Glucuronide

Cat. No.: B13403803
M. Wt: 550.6 g/mol
InChI Key: LPCPKOQHUNKTEF-OCVKYFKFSA-N
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Description

6alpha-Methyl Prednisolone 21-O-beta-D-Glucuronide: is a synthetic glucocorticoid derivative. It is a metabolite of methylprednisolone, which is widely used for its anti-inflammatory and immunosuppressive properties. This compound is particularly significant in the field of pharmacology and medicinal chemistry due to its enhanced solubility and bioavailability compared to its parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Methyl Prednisolone 21-O-beta-D-Glucuronide typically involves the glucuronidation of 6alpha-Methyl Prednisolone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation often employs UDP-glucuronosyltransferase enzymes, while chemical methods may use glucuronic acid derivatives under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound generally follows the chemical synthesis route due to its scalability. The process involves the protection of hydroxyl groups, selective glucuronidation, and subsequent deprotection steps. Reaction conditions such as temperature, pH, and solvent choice are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6alpha-Methyl Prednisolone 21-O-beta-D-Glucuronide undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of ketone groups to hydroxyl groups.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles like halides or amines.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives, which may have different pharmacological properties.

Scientific Research Applications

Chemistry: In chemistry, 6alpha-Methyl Prednisolone 21-O-beta-D-Glucuronide is used as a reference standard for analytical methods, including chromatography and mass spectrometry.

Biology: In biological research, this compound is used to study glucocorticoid metabolism and its effects on cellular processes.

Medicine: Medically, it is investigated for its potential therapeutic effects in inflammatory and autoimmune diseases. Its enhanced solubility makes it a candidate for improved drug formulations.

Industry: In the pharmaceutical industry, it is used in the development of new glucocorticoid drugs with better pharmacokinetic profiles.

Mechanism of Action

6alpha-Methyl Prednisolone 21-O-beta-D-Glucuronide exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

  • Prednisolone 21-beta-D-Glucuronide
  • Methylprednisolone
  • Prednisone

Comparison: Compared to these compounds, 6alpha-Methyl Prednisolone 21-O-beta-D-Glucuronide has enhanced solubility and bioavailability, making it more effective in certain therapeutic applications. Its unique glucuronide moiety also contributes to its distinct pharmacokinetic properties.

Properties

Molecular Formula

C28H38O11

Molecular Weight

550.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C28H38O11/c1-12-8-14-15-5-7-28(37,18(31)11-38-25-22(34)20(32)21(33)23(39-25)24(35)36)27(15,3)10-17(30)19(14)26(2)6-4-13(29)9-16(12)26/h4,6,9,12,14-15,17,19-23,25,30,32-34,37H,5,7-8,10-11H2,1-3H3,(H,35,36)/t12-,14-,15-,17-,19+,20-,21-,22+,23-,25+,26-,27-,28-/m0/s1

InChI Key

LPCPKOQHUNKTEF-OCVKYFKFSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O

Origin of Product

United States

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